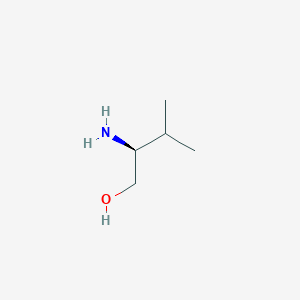

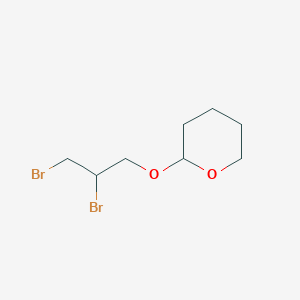

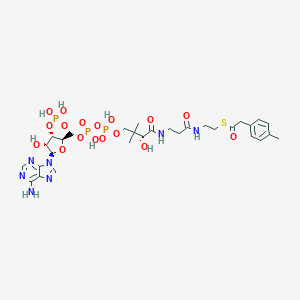

![molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyd CAS No. 118001-76-6](/img/structure/B57501.png)

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyd

Übersicht

Beschreibung

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both imidazole and pyridine rings, which makes it an interesting target for synthesis and study.

Wissenschaftliche Forschungsanwendungen

Optoelektronische Geräte

Imidazo[1,2-a]pyridin-Derivate, zu denen „4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyd“ gehört, sollen vielversprechende Anwendungen in optoelektronischen Geräten haben . Ihre einzigartige chemische Struktur und Vielseitigkeit machen sie für die Verwendung in diesen Geräten geeignet .

Sensoren

Diese Verbindungen wurden auch bei der Entwicklung von Sensoren verwendet . Ihr optisches Verhalten und ihre biologischen Eigenschaften machen sie ideal für diese Anwendung .

Krebsmedikamente

Imidazo[1,2-a]pyridin-Derivate wurden als potenzielle Krebsmittel untersucht . Beispielsweise haben einige Derivate signifikante Ergebnisse gegen Brustkrebszellen gezeigt .

Emitter für Konfokalmikroskopie und Bildgebung

Die lumineszierenden Eigenschaften dieser Verbindungen machen sie als Emitter für Konfokalmikroskopie und Bildgebung nützlich . Dies kann bei der Visualisierung biologischer Strukturen und Prozesse helfen .

Antimikrobielle Mittel

Einige Imidazo[1,2-a]pyridin-Derivate haben antimikrobielle Aktivität gezeigt

Wirkmechanismus

Target of Action

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde primarily targets enzymes and receptors involved in various biochemical pathways. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the inflammatory response .

Mode of Action

The compound interacts with its targets through binding to the active sites of these enzymes. For AChE and BChE, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged cholinergic signaling, which can enhance cognitive function and memory. In the case of LOX, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory leukotrienes .

Biochemical Pathways

By inhibiting AChE and BChE, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde affects the cholinergic pathway, enhancing neurotransmission and potentially improving cognitive functions. The inhibition of LOX impacts the arachidonic acid pathway, leading to decreased synthesis of leukotrienes and thus reducing inflammation .

Pharmacokinetics

The pharmacokinetic profile of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde includes its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing synaptic transmission and cognitive functions. The inhibition of LOX results in reduced inflammation by lowering leukotriene levels. Cellularly, these actions can lead to improved neuronal communication and reduced inflammatory responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially affecting its bioavailability and therapeutic efficacy .

This comprehensive overview highlights the multifaceted mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, emphasizing its potential therapeutic applications and the factors influencing its effectiveness.

: New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors

Eigenschaften

IUPAC Name |

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDDDYGGKVCWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353389 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

118001-76-6 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

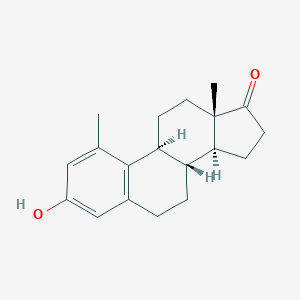

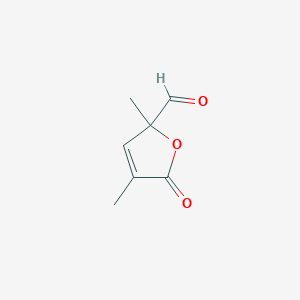

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

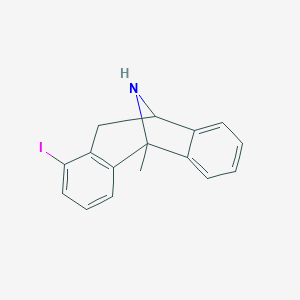

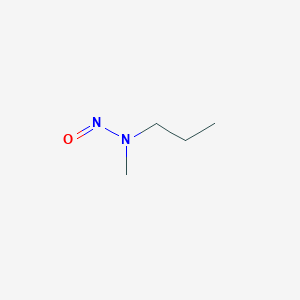

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

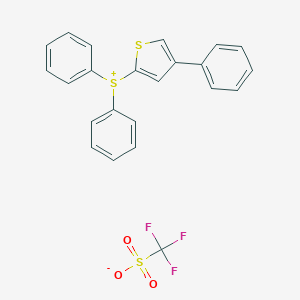

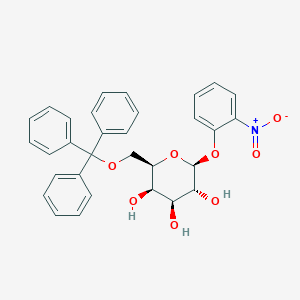

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)